tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate
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Overview
Description
tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acid chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. Its stability under various conditions makes it ideal for use in solid-phase peptide synthesis.
Medicine
In medicine, the compound is used in the development of pharmaceuticals. It helps in the synthesis of drug molecules by protecting sensitive amine groups during the synthetic process.
Industry
In the industrial sector, tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate is used in the production of fine chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- ®-3-(Boc-amino)piperidine
- tert-Butyl ®-piperidin-3-ylcarbamate
Uniqueness
What sets tert-Butyl ®-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate apart from similar compounds is its specific structure, which provides unique stability and reactivity. Its ability to protect amines under a wide range of conditions makes it particularly valuable in synthetic chemistry.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-9-4-5-12-11(6-9)15-7-10(8-17)19-12/h4-6,10,15,17H,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
JRORYNGKOWOAAH-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)O[C@H](CN2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(CN2)CO |
Origin of Product |
United States |
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